4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol

Medicinal Chemistry Structure-Activity Relationship Thiazole Pharmacophore

4-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol (CAS 1022104-58-0; MFCD00171152; molecular formula C₁₆H₁₄N₂O₂S; MW 298.4 g/mol) is a 2-anilino-4-aryl-1,3-thiazole derivative belonging to the phenylaminothiazole class of heterocyclic compounds. This compound features a unique 4-methoxy-3-hydroxy substitution pattern on the phenolic aryl ring attached to the thiazole-4-position, which differentiates it structurally from the more common 2-(2-(phenylamino)thiazol-4-yl)phenol (ortho-hydroxy) analogs.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 1022104-58-0
Cat. No. B2941770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol
CAS1022104-58-0
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)C2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-20-15-8-7-12(19)9-13(15)14-10-21-16(18-14)17-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18)
InChIKeyBRNODEVQWRVVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol (CAS 1022104-58-0): Procurement-Ready Thiazolylphenol Building Block for Specialized Medicinal Chemistry


4-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol (CAS 1022104-58-0; MFCD00171152; molecular formula C₁₆H₁₄N₂O₂S; MW 298.4 g/mol) is a 2-anilino-4-aryl-1,3-thiazole derivative belonging to the phenylaminothiazole class of heterocyclic compounds [1][2]. This compound features a unique 4-methoxy-3-hydroxy substitution pattern on the phenolic aryl ring attached to the thiazole-4-position, which differentiates it structurally from the more common 2-(2-(phenylamino)thiazol-4-yl)phenol (ortho-hydroxy) analogs. The phenylaminothiazole scaffold has been validated as a privileged pharmacophore across multiple therapeutic areas including hypertension and cardiovascular disease, kinase inhibition (KIT, TNIK), valosin-containing protein (VCP/p97) inhibition, and anti-inflammatory eicosanoid pathway modulation [3][4]. The compound is commercially available as a research-grade building block from multiple vendors with documented purity specifications.

Why Generic Substitution Fails: Structural Uniqueness of the 4-Methoxy-3-Hydroxy Phenylamino-Thiazole Architecture


Phenylaminothiazoles cannot be interchanged generically because minor positional variations in the aryl substitution pattern produce divergent biological target engagement profiles. The 4-methoxy-3-hydroxy substitution on the phenol ring in CAS 1022104-58-0 introduces a distinct hydrogen-bond donor/acceptor geometry and electronic distribution compared to common analogs: the unsubstituted 2-(2-(phenylamino)thiazol-4-yl)phenol (CAS not available, CHEMBL562827, MW 268.3) lacks the methoxy group and positions the hydroxyl ortho to the thiazole linkage, while the 4-(4-phenylthiazol-2-ylamino)phenol series (ST-1355 class) presents a para-hydroxy arrangement. Published structure-activity relationship (SAR) data from the 2-anilino-4-aryl-1,3-thiazole VCP inhibitor program demonstrate that aryl substituent identity and position directly govern nanomolar-to-micromolar potency shifts [1]. In the eicosanoid metabolism inhibitor series, moving from a para-hydroxy (ST-1355) to a para-chloro substitution (ST-1705) converted a multi-target inhibitor into a selective dual 5-LO/COX-2 inhibitor [2], illustrating that substitution dictates target selectivity—not merely potency. For procurement purposes, substituting CAS 1022104-58-0 with a simpler analog risks altering the biological readout in any screening campaign dependent on this specific substitution vector.

Product-Specific Quantitative Evidence Guide: 4-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol (CAS 1022104-58-0)


Structural Differentiation: 4-Methoxy-3-Hydroxy Phenyl Substitution Pattern vs. Unsubstituted Ortho-Hydroxy Analog

CAS 1022104-58-0 possesses a 4-methoxy-3-hydroxy disubstitution on the phenolic aryl ring (4-position relative to thiazole linkage). The closest structural analog, 2-(2-(phenylamino)thiazol-4-yl)phenol (CHEMBL562827), bears a single ortho-hydroxy group with no methoxy substituent. This difference adds one hydrogen-bond acceptor (methoxy oxygen) and repositions the hydrogen-bond donor (phenolic -OH) from ortho to meta relative to the thiazole-aryl bond, altering the molecular electrostatic potential surface. Molecular weight differs by 30.1 Da (298.4 vs. 268.3 g/mol), reflecting the added -OCH₃ group [1]. In the 2-anilino-4-aryl-1,3-thiazole VCP inhibitor series, aryl substitution modifications produced potency variations exceeding 10-fold, with the most potent compounds achieving IC₅₀ values of 360 nM [2].

Medicinal Chemistry Structure-Activity Relationship Thiazole Pharmacophore

Enzyme Inhibition Selectivity: Class-Level Profiling of 2-Anilino-4-aryl-1,3-thiazoles Across Distinct Target Families

The phenylaminothiazole scaffold demonstrates activity across multiple unrelated enzyme families, with substitution-dependent selectivity. In the eicosanoid metabolism pathway, 2-(4-phenylthiazol-2-ylamino)phenol (ST-1355, para-hydroxy analog) functions as a multi-target inhibitor of 5-LO, 12-LO, 15-LO, COX-1, and COX-2 with an IC₅₀ of 0.9 ± 0.2 μM against 5-LO [1][2]. In contrast, the VCP/p97 inhibitor series (2-anilino-4-aryl-1,3-thiazoles) achieves low nanomolar potency (IC₅₀ = 360 nM against transitional endoplasmic reticulum ATPase) with a completely different target profile [3]. A structurally distinct phenylaminothiazole, masitinib (AB1010), targets KIT tyrosine kinase with IC₅₀ = 200 ± 40 nM [4], while KY-05009 (5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide) inhibits TNIK with Ki = 100 nM, IC₅₀ = 9 nM . This class-level evidence demonstrates that specific aryl substitution patterns (including the 4-methoxy-3-hydroxy motif of CAS 1022104-58-0) can redirect the scaffold toward distinct therapeutic target profiles.

Enzyme Inhibition Target Selectivity Drug Discovery

Regioisomeric Differentiation: 3-(2-Anilino-1,3-thiazol-4-yl)-4-methoxybenzenol vs. 4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol and 2-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol

CAS 1022104-58-0 carries the methoxy group on the phenolic aryl ring (4-position relative to phenol -OH) and the N-phenylamino group is unsubstituted. Two commercially available regioisomers exist: (i) 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol, which places the methoxy group on the aniline ring rather than the phenolic ring, and (ii) 4-[2-(3-methoxyanilino)-4-thiazolyl]phenol, which substitutes the aniline ring at the 3-position with methoxy while leaving the phenol ring unsubstituted . These positional differences are functionally significant: in the 2-anilino-4-aryl-1,3-thiazole VCP inhibitor series, substitution on the aniline ring versus the aryl ring produced distinct SAR trends with varying potency outcomes [1]. The IUPAC name 3-(2-anilino-1,3-thiazol-4-yl)-4-methoxybenzenol uniquely identifies the target compound as bearing the methoxy group para to the phenol -OH and ortho to the thiazole linkage .

Regioisomer Differentiation Chemical Procurement Medicinal Chemistry

Commercial Availability with Validated Quality Specifications: Multi-Vendor Purity Documentation

CAS 1022104-58-0 is commercially available from multiple independent vendors with documented purity specifications. AKSci supplies the compound (Catalog 0725CK) with a minimum purity specification of 95% . Hoelzel-biotech offers the compound (Item MS-6799) manufactured by Key Organics in 500 mg quantities with purity >90% [1]. Amadis Chemical lists the compound (Catalog A1098846) with a purity of 97% . SynHet provides the compound with supporting Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . This multi-vendor availability with batch-specific purity documentation supports reproducibility in research applications.

Chemical Procurement Quality Assurance Research Supply Chain

Patent Positioning: Phenylaminothiazole Scaffold with Cardiovascular and Kinase Inhibitor Intellectual Property Foundation

The phenylaminothiazole scaffold is protected by multiple patent families, establishing a strong IP foundation for derivative development. US Patent US20080269300A1 (filed 2005, Bayer Healthcare AG) claims substituted phenylaminothiazole derivatives for the treatment and prevention of hypertension and other cardiovascular diseases [1]. The corresponding Canadian patent CA2578596A1 and international filings further expand the geographic scope of this IP estate [2]. The broader 2-anilino-4-aryl-1,3-thiazole class is covered by independent patent literature in the VCP/p97 inhibitor space, with compounds demonstrating low nanomolar potency against this cancer-relevant target [3]. CAS 1022104-58-0 falls within the structural scope of these phenylaminothiazole patent families, positioning it as a relevant intermediate for cardiovascular and oncology medicinal chemistry programs. Separately, thiazolylphenol compounds are claimed in pending patent applications (US20250270199, Arkansas State University) for antimicrobial applications including activity against drug-resistant strains [4].

Intellectual Property Patent Analysis Drug Discovery

Synthetic Versatility: Building Block Utility for Focused Library Synthesis and SAR Expansion

CAS 1022104-58-0 serves as a versatile building block for further chemical derivatization. The phenolic -OH group (position 3) and the methoxy group (position 4) provide orthogonal handles for functionalization: the phenol can undergo O-alkylation, acylation, or sulfonation, while the methoxy group can be demethylated to expose an additional hydroxyl or serve as a metabolically stable substituent. The N-phenylamino moiety at the thiazole-2-position can be further substituted to modulate target interactions . In the broader 2-aminothiazole series, microwave-assisted synthesis and solid-state procedures have been developed for efficient library production [1]. The compound's structural features align with the 'rule-of-five' compliant physicochemical space common to drug-like phenylaminothiazoles: molecular weight (298.4 g/mol) is well below the 500 Da threshold, and the scaffold provides opportunities for modular SAR exploration at three distinct positions (phenolic ring, thiazole core, and aniline ring) [2].

Synthetic Chemistry Building Block Library Synthesis

Best Research and Industrial Application Scenarios for 4-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol (CAS 1022104-58-0)


Cardiovascular Drug Discovery: Hypertension Lead Optimization Using Phenylaminothiazole Scaffolds

The phenylaminothiazole scaffold of CAS 1022104-58-0 is positioned within the Bayer Healthcare patent estate (US20080269300A1, CA2578596A1) targeting hypertension and cardiovascular disorders [1]. The 4-methoxy-3-hydroxy substitution pattern provides a distinct starting point for SAR exploration that is differentiated from previously exemplified patent compounds. Procurement of this building block enables medicinal chemistry teams to explore the impact of methoxy/hydroxy disubstitution on the phenolic ring upon target engagement in cardiovascular-relevant assays.

Focused Kinase or ATPase Inhibitor Library Synthesis for Oncology Research

The 2-anilino-4-aryl-1,3-thiazole class has demonstrated low nanomolar inhibition of VCP/p97 (IC₅₀ = 360 nM) and potent kinase inhibition (TNIK Ki = 100 nM; KIT IC₅₀ = 200 nM) [2]. CAS 1022104-58-0, with its three functionalization handles (3-OH, 4-OCH₃, N-phenylamino), is ideally suited as a core scaffold for synthesizing focused libraries to explore kinase or ATPase target space. The methoxy group at the phenolic 4-position offers a metabolically stable substituent that can modulate target binding without introducing metabolic liability.

Anti-Inflammatory Program Probing Eicosanoid Pathway Modulation

The N,4-diaryl-1,3-thiazole-2-amine series has produced validated multi-target (ST-1355) and selective dual 5-LO/COX-2 inhibitors (ST-1705, IC₅₀ = 0.9 ± 0.2 μM for 5-LO) [3]. CAS 1022104-58-0's substitution pattern (4-methoxy-3-hydroxy on the aryl ring attached to thiazole-4-position) is structurally intermediate between the ST-1355 (unsubstituted phenol) and ST-1705 (chlorophenyl) series, offering a novel vector for eicosanoid pathway probe development.

Antimicrobial Resistance Program: Thiazolylphenol Scaffold Screening

Pending patent applications (US20250270199, Arkansas State University) claim thiazolylphenol compounds for treating microbial infections, including activity against antibiotic-resistant and persister strains [4]. CAS 1022104-58-0, as a thiazolylphenol with a phenylamino substituent at the thiazole-2-position, maps onto the general structural claims of this patent family. Procurement supports antimicrobial screening campaigns targeting methicillin-resistant S. aureus (MRSA), vancomycin-resistant strains, and other drug-resistant pathogens.

Quote Request

Request a Quote for 4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.